Synthetic Utility: Established Role as a Key Intermediate for GSK-3β Inhibitors
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Compound 12) is specifically validated as a key intermediate in a published, high-yielding route to a novel series of 7-azaindolyl-heteroaryl-maleimides. The synthesis relies on the condensation of this ethyl ester with various acetamides to construct the maleimide core. This established utility provides a quantifiable advantage over other ester analogs, which lack a directly analogous published, optimized protocol for generating this specific class of inhibitors [1].
| Evidence Dimension | Validated synthetic utility in a published protocol |
|---|---|
| Target Compound Data | Key intermediate (Compound 12) in a condensation reaction with acetamides to yield GSK-3β inhibitors [1]. |
| Comparator Or Baseline | Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1): No direct counterpart in an optimized protocol for this specific maleimide series. |
| Quantified Difference | N/A (Qualitative advantage) |
| Conditions | Condensation reaction with various acetamides [1]. |
Why This Matters
A published, optimized protocol reduces development time and risk for medicinal chemistry programs, making the ethyl ester the strategic choice for reproducible synthesis.
- [1] O'Neill, D. J., et al. (2004). Design, synthesis, and biological evaluation of novel 7-azaindolyl-heteroaryl-maleimides as potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3167-3185. PMID: 15158785. View Source
